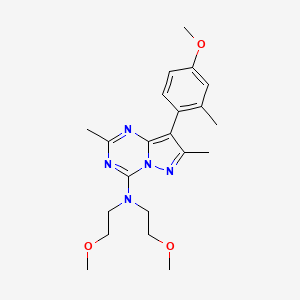
BMS-561388
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-561388 是一种由百时美施贵宝公司开发的小分子药物该化合物主要因其在治疗焦虑症和抑郁症方面的潜在治疗应用而被研究 .
准备方法
在公开的资料中,BMS-561388 的合成路线和反应条件并没有详细说明。 作为一种小分子药物,它很可能通过一系列涉及形成其杂环结构的有机反应合成。 工业生产方法通常会涉及优化这些合成路线以确保高产率和纯度,通常使用诸如高效液相色谱 (HPLC) 等技术进行纯化 .
化学反应分析
科学研究应用
化学: 它作为研究 CRHR1 拮抗剂行为的模型化合物。
生物学: 它用于研究 CRHR1 在应激相关途径中的作用。
医学: 它已被探索作为治疗焦虑症和抑郁症的潜在药物。
作用机制
BMS-561388 通过拮抗促肾上腺皮质激素释放激素受体 1 (CRHR1) 发挥其作用。 该受体参与机体对压力的反应。 通过阻断 CRHR1,this compound 可能会降低压力的生理和行为影响,使其成为治疗焦虑症和抑郁症的有希望的候选药物 .
相似化合物的比较
BMS-561388 在其对 CRHR1 的特定靶向性方面是独一无二的。 类似的化合物包括:
安塔拉明: 另一种具有类似治疗潜力的 CRHR1 拮抗剂。
NBI-30775: 一种研究其对压力和焦虑影响的 CRHR1 拮抗剂。
R121919: 一种研究其在治疗抑郁症方面的潜力的 CRHR1 拮抗剂。 与这些化合物相比,this compound 在临床前研究中显示出有希望的结果,尽管其开发尚未超过早期临床试验阶段.
生物活性
BMS-561388 is a small molecule drug developed by Bristol Myers Squibb that acts as an antagonist of the corticotropin-releasing factor receptor 1 (CRHR1). This compound has been investigated primarily for its potential therapeutic applications in anxiety and depressive disorders. Its biological activity is characterized by its ability to modulate stress-related pathways, which are crucial in the pathophysiology of various psychiatric conditions.
This compound selectively inhibits CRHR1, a receptor involved in the hypothalamic-pituitary-adrenal (HPA) axis regulation and stress response. By blocking this receptor, this compound may reduce the physiological and behavioral effects associated with stress, potentially alleviating symptoms of anxiety and depression.
Molecular Characteristics
- Molecular Formula : C27H35N5O6S
- CAS Registry Number : 383368-51-2
- InChIKey : ZQUBMILBXQLTDU-UHFFFAOYSA-N
Preclinical Studies
- Anxiolytic Effects : In animal models, this compound has demonstrated anxiolytic-like effects. For instance, studies involving mice have shown that administration of this compound leads to significant reductions in anxiety-related behaviors measured through various tests such as the elevated plus-maze and marble burying tests .
- Depressive Disorders : The compound has also been evaluated for its antidepressant potential. In rodent models of depression, this compound exhibited a reduction in behaviors indicative of depressive states, suggesting its efficacy in modulating mood disorders .
Pharmacokinetics
Research indicates that this compound undergoes biotransformation after administration. A study involving oral dosing in rats, dogs, and monkeys revealed insights into its metabolic pathways and pharmacokinetic profiles. The findings suggest a complex metabolism that may influence its efficacy and safety profile in humans .
Clinical Development
As of now, this compound is in the early stages of clinical development, with Phase 1 trials focusing on its safety and tolerability in humans. The drug's advancement through clinical phases will further elucidate its therapeutic potential and biological activity.
Table 1: Summary of Biological Activity Studies
Case Study 1: Anxiolytic Efficacy
In a controlled study, mice treated with this compound showed a significant increase in time spent in open arms of the elevated plus-maze compared to control groups. This behavioral change suggests reduced anxiety levels attributable to CRHR1 antagonism.
Case Study 2: Depression Models
A series of experiments utilizing chronic unpredictable stress models indicated that this compound administration led to improvements in behavioral despair tests (e.g., forced swim test), supporting its potential role as an antidepressant.
属性
CAS 编号 |
202578-88-9 |
|---|---|
分子式 |
C21H29N5O3 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H29N5O3/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5/h7-8,13H,9-12H2,1-6H3 |
InChI 键 |
DKAPUZDMFUBEBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C |
同义词 |
4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine BMS 561388 BMS-561388 BMS561388 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















